![molecular formula C9H10ClF4N B2940087 [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride CAS No. 2193067-83-1](/img/structure/B2940087.png)
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2193067-83-1 . It has a molecular weight of 243.63 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(1,2,2,2-tetrafluoroethyl)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H .Physical And Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature .Mécanisme D'action
Biochemical Pathways
The specific biochemical pathways affected by (4-(1,2,2,2-Tetrafluoroethyl)phenyl)methanamine hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how (4-(1,2,2,2-Tetrafluoroethyl)phenyl)methanamine hydrochloride interacts with its target and exerts its effects . .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride in lab experiments is its high selectivity for VMAT2, which allows for specific targeting of dopamine neurons in the brain. Additionally, this compound has a relatively short half-life, which reduces the risk of accumulation in the body. However, this compound can be difficult to synthesize and is relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research involving [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride. One area of interest is the use of this compound in studying the role of dopamine in addiction and substance abuse. Additionally, this compound may be useful in studying the effects of chronic stress on dopamine neurons. Finally, this compound may be useful in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
Méthodes De Synthèse
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 4-bromoacetophenone with 1,1,2,2-tetrafluoroethane in the presence of sodium hydride to form 4-(1,2,2,2-tetrafluoroethyl)acetophenone. This intermediate is then reduced with lithium aluminum hydride to form this compound. Another method involves the reaction of 4-(1,2,2,2-tetrafluoroethyl)benzaldehyde with ammonia in the presence of sodium borohydride to form this compound.
Applications De Recherche Scientifique
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride has been used in a variety of scientific research applications. One of its primary uses is as a ligand for positron emission tomography (PET) imaging studies. This compound binds to the vesicular monoamine transporter 2 (VMAT2) in the brain, which allows for the visualization of dopamine neurons. This is useful for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements for this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGMKLFEAGBKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


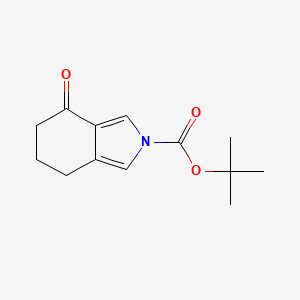



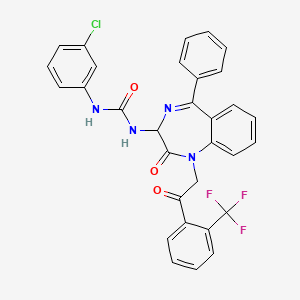
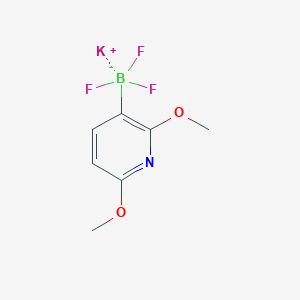
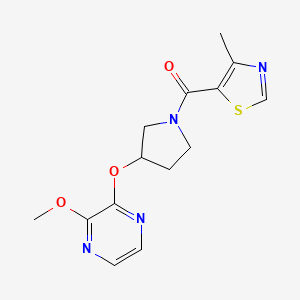
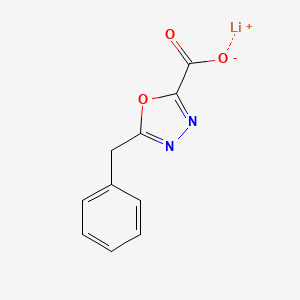
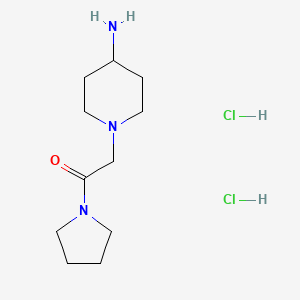
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)
![2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2940022.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2940026.png)